chemical properties of 2,3-dihydro-6-methoxy-3-benzofuranamine
chemical properties of 2,3-dihydro-6-methoxy-3-benzofuranamine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-dihydro-6-methoxy-3-benzofuranamine
Abstract
2,3-dihydro-6-methoxy-3-benzofuranamine is a heterocyclic amine built upon the 2,3-dihydrobenzofuran scaffold. This core structure is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1][2] Its unique conformational rigidity and the presence of key functional groups—a secondary amine, a methoxy ether, and an aromatic system—make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, characteristic reactivity, and its potential applications in drug discovery, aimed at researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
Core Structure and Stereochemistry
The molecular architecture of 2,3-dihydro-6-methoxy-3-benzofuranamine consists of a benzene ring fused to a dihydrofuran ring. The key substituents are a methoxy group (-OCH₃) at the 6-position of the aromatic ring and an amine group (-NH₂) at the 3-position of the dihydrofuran ring.
The carbon atom at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-2,3-dihydro-6-methoxy-3-benzofuranamine and (S)-2,3-dihydro-6-methoxy-3-benzofuranamine.[3][4] The specific stereochemistry is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles due to stereospecific interactions with biological targets like enzymes and receptors. For this reason, enantiomerically pure forms are often sought for biological evaluation.[4]
Physicochemical Data
Quantitative physicochemical properties are essential for predicting a molecule's behavior in both chemical reactions and biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME). While extensive experimental data for this specific molecule is not widely published, key parameters can be reliably predicted using computational models.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition. |
| Molecular Weight | 165.19 g/mol | Influences diffusion rates and membrane permeability. |
| Predicted pKa | ~8.5 - 9.5 (Amine) | The amine group is basic and will be protonated at physiological pH (7.4), increasing water solubility and enabling ionic interactions. |
| Predicted LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can donate hydrogen bonds, crucial for target binding. |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and -OCH₃) | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and receptor interactions. |
Spectroscopic Profile
Structural elucidation of 2,3-dihydro-6-methoxy-3-benzofuranamine relies on a combination of spectroscopic techniques.[5][6][7]
1.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6][8]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are influenced by the electron-donating methoxy group. The protons on the dihydrofuran ring will appear in the aliphatic region, with their coupling providing insight into the ring's conformation and the relative stereochemistry at C3. The methoxy group will present as a sharp singlet around 3.8 ppm.[8] The protons of the primary amine may appear as a broad singlet.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The carbons of the dihydrofuran ring and the methoxy group will appear in the upfield region.
1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.[7][9]
-
N-H Stretch: A primary amine will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[7]
-
C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ is expected for the aryl alkyl ether (Ar-O-CH₃).
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
1.3.3. Mass Spectrometry (MS) MS provides the molecular weight and information about the molecule's fragmentation pattern, which can confirm its structure.[8][9]
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (m/z = 165).
-
Fragmentation: A key fragmentation pathway would likely involve the loss of the amine group or cleavage of the dihydrofuran ring, providing characteristic fragment ions that help confirm the connectivity of the molecule.
Synthesis and Manufacturing
While numerous methods exist for constructing the 2,3-dihydrobenzofuran core, a practical and logical approach for synthesizing 2,3-dihydro-6-methoxy-3-benzofuranamine involves the reductive amination of a ketone precursor.[2][10]
Retrosynthetic Analysis
The primary amine functional group points directly to a reductive amination strategy. This disconnection simplifies the target molecule to its corresponding ketone, 6-methoxy-2,3-dihydro-1-benzofuran-3-one. This ketone is a known compound and serves as a key intermediate.[11][12]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available ketone intermediate. This pathway is efficient and widely used in medicinal chemistry for the installation of amine functionalities.
Caption: Proposed synthetic workflow via reductive amination.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of the target compound from its ketone precursor.
Objective: To synthesize 2,3-dihydro-6-methoxy-3-benzofuranamine hydrochloride.
Materials:
-
6-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5-10 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 6-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 eq) and ammonium acetate (5-10 eq), add methanol to dissolve the reagents.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, preventing side reactions. The acidic conditions generated by ammonium acetate favor iminium ion formation, which is more readily reduced.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.
-
Salt Formation & Purification: Dissolve the crude amine in a minimal amount of DCM or ethyl acetate. Slowly add a solution of 1 M HCl in diethyl ether until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,3-dihydro-6-methoxy-3-benzofuranamine hydrochloride as a solid. The product's purity should be assessed by NMR and HPLC.
Chemical Reactivity and Stability
The reactivity of 2,3-dihydro-6-methoxy-3-benzofuranamine is governed by its primary amine and the electron-rich aromatic ring.[13]
Reactivity of the Amine Functional Group
The primary amine is a potent nucleophile and a weak base. It readily participates in a variety of classical amine reactions, making it an excellent synthetic handle:
-
Acylation: Reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Alkylation/Arylation: Undergoes N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig or Ullmann coupling reactions to form secondary and tertiary amines.
-
Sulfonylation: Reacts with sulfonyl chlorides to form stable sulfonamides.
-
Reductive Amination: Can be further reacted with aldehydes or ketones to form secondary or tertiary amines.
Reactivity of the Benzofuran Ring System
The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and the oxygen of the dihydrofuran ring. These groups typically direct incoming electrophiles to the ortho and para positions. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation, although reaction conditions must be chosen carefully to avoid side reactions with the amine group (which is often protected first).
Stability and Storage
The free amine is susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, it is best kept as its hydrochloride salt, which is more stable, crystalline, and less prone to oxidation.[14] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).
Applications in Medicinal Chemistry and Drug Development
The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of bioactive molecules.[15][16][17] Its rigid structure helps to lock key pharmacophoric features in a defined orientation, which can lead to improved binding affinity and selectivity for biological targets.
Role as a Key Intermediate in Synthesis
The title compound is not typically an end-product but rather a versatile intermediate. The primary amine serves as a crucial attachment point for building molecular complexity and exploring structure-activity relationships (SAR).
Caption: Use as a scaffold in parallel synthesis for drug discovery.
Known Biological Activities of Related Analogues
Derivatives of the benzofuran and dihydrobenzofuran core have demonstrated a wide spectrum of pharmacological activities.[16][18]
-
Anti-inflammatory Activity: Methoxy-substituted 2,3-dihydrobenzofurans have been investigated as inhibitors of inflammatory pathways, such as the NF-κB pathway.[19][20]
-
Anticancer Properties: The benzofuran scaffold is present in compounds designed as tubulin polymerization inhibitors and other antiproliferative agents.[17][21] The position of substituents like methoxy groups on the aromatic ring has been shown to significantly impact cytotoxic potency.[21]
-
Antimicrobial and Antioxidant Effects: Various benzofuran derivatives have been reported to possess antimicrobial and antioxidant properties, highlighting the versatility of this scaffold.[15][22]
Given this precedent, 2,3-dihydro-6-methoxy-3-benzofuranamine represents a promising starting point for developing novel inhibitors for a range of therapeutic targets.[1]
Conclusion
2,3-dihydro-6-methoxy-3-benzofuranamine is a chiral heterocyclic building block with significant potential for drug discovery and medicinal chemistry. Its well-defined structure, predictable physicochemical properties, and versatile reactivity make it an ideal scaffold for generating libraries of complex molecules. The proven biological relevance of the 2,3-dihydrobenzofuran core further underscores its importance, providing a strong foundation for the development of next-generation therapeutic agents.
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